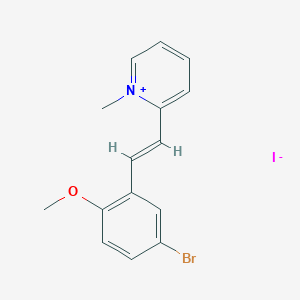

2-(5-Bromo-2-methoxystyryl)-1-methylpyridinium iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-2-methoxystyryl)-1-methylpyridinium iodide (BMPI) is a chemical compound that has been studied for its potential applications in a variety of scientific research fields. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) and has been studied for its potential use in the diagnosis and treatment of various diseases, including cancer.

Scientific Research Applications

Electrochemical Properties

Research by Nekrasov et al. (1997) explored the electrochemical reduction of iodides, including 1-methyl-3-bromo- and 1-methyl-2-iodopyridinium. This study provides insights into the reactivity and solubility changes in bromine-substituted heteroaromatic cycles, relevant to compounds like 2-(5-Bromo-2-methoxystyryl)-1-methylpyridinium iodide (Nekrasov et al., 1997).

Reactivity and Synthesis

Wibaut et al. (1939) studied the reactivity of brominated pyridines, which is directly related to understanding the chemical behavior of this compound. Their work focused on the formation of various pyridinium compounds from dibromopyridinium salts (Wibaut et al., 1939).

Optical and Electronic Applications

A recent study by Liang et al. (2023) investigated the use of similar compounds in nonlinear optical (NLO) materials for applications like high-power lasers and optical switches. They explored how encapsulation alters the solid-state packing of NLO molecules like 1-methylpyridinium iodide derivatives, which could include this compound (Liang et al., 2023).

Analytical Chemistry

Bald (1980) discussed the analytical utility of 2-halopyridinium salts, including their reactions with thiol groups. This could be pertinent for understanding the analytical applications of this compound in biochemistry and pharmaceutical sciences (Bald, 1980).

Peptide Synthesis

Keese et al. (1985) explored the use of chloro-methylpyridinium iodide in peptide synthesis, highlighting potential applications of similar compounds in biochemical synthesis and drug development (Keese et al., 1985).

properties

IUPAC Name |

2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium;iodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrNO.HI/c1-17-10-4-3-5-14(17)8-6-12-11-13(16)7-9-15(12)18-2;/h3-11H,1-2H3;1H/q+1;/p-1/b8-6+; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDJPTVAULIZDE-WVLIHFOGSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1C=CC2=C(C=CC(=C2)Br)OC.[I-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=CC=CC=C1/C=C/C2=C(C=CC(=C2)Br)OC.[I-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrINO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2597975.png)

![2,4,6-trimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2597976.png)

![2-(4-methoxybenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2597980.png)

![2-(5,6-Dimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-propionic acid](/img/structure/B2597985.png)

![(5E)-5-[(4-bromophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2597986.png)